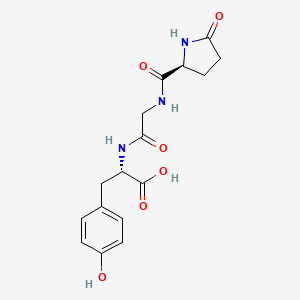
5-Oxo-L-prolylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-prolylglycyl-L-tyrosine is a chemical compound with the molecular formula C16H19N3O6 . It is composed of 16 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The compound contains various functional groups, including carboxylic acid, secondary amides, and hydroxyl groups . It is known for its unique structure, which includes both five-membered and six-membered rings .
Preparation Methods
The synthesis of 5-Oxo-L-prolylglycyl-L-tyrosine involves several steps, starting with the preparation of 5-oxo-L-proline . This intermediate can be synthesized through the oxidation of L-proline using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions . The resulting 5-oxo-L-proline is then coupled with glycine and L-tyrosine using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product .
Industrial production methods for this compound typically involve large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
5-Oxo-L-prolylglycyl-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-Oxo-L-prolylglycyl-L-tyrosine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry . In biology, the compound is studied for its potential role in metabolic pathways and as a precursor to bioactive peptides . In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate enzyme activity and its role in disease pathways . Additionally, the compound has industrial applications in the production of pharmaceuticals and as a reagent in chemical synthesis .
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways . The compound is known to act as a substrate for certain enzymes, leading to the formation of bioactive peptides that can modulate various biological processes . These peptides may interact with receptors, enzymes, or other proteins to exert their effects . The specific pathways involved depend on the context in which the compound is used and the biological system being studied .
Comparison with Similar Compounds
5-Oxo-L-prolylglycyl-L-tyrosine can be compared to other similar compounds, such as pyroglutamylglycine and pyroglutamylvaline . These compounds share structural similarities, including the presence of 5-oxo-L-proline as a common functional group . this compound is unique in its combination of glycine and L-tyrosine residues, which confer distinct chemical and biological properties . The presence of the aromatic tyrosine residue, in particular, may influence the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
65757-09-7 |
|---|---|
Molecular Formula |
C16H19N3O6 |
Molecular Weight |
349.34 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H19N3O6/c20-10-3-1-9(2-4-10)7-12(16(24)25)19-14(22)8-17-15(23)11-5-6-13(21)18-11/h1-4,11-12,20H,5-8H2,(H,17,23)(H,18,21)(H,19,22)(H,24,25)/t11-,12-/m0/s1 |
InChI Key |
CZNHSHCAPZFDAF-RYUDHWBXSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


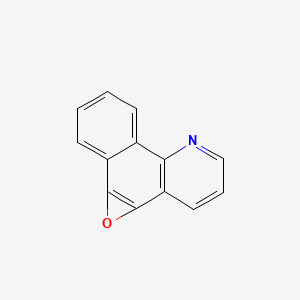
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)

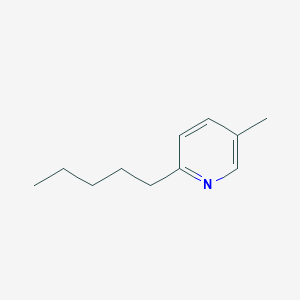
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)

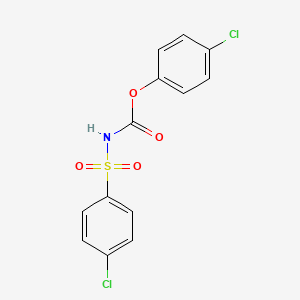
![1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine](/img/structure/B14486564.png)
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
![3,5,7-Triphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14486580.png)
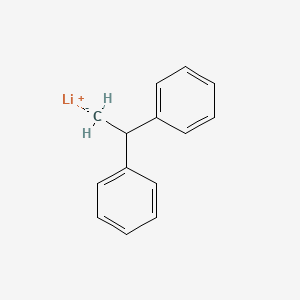

![Benzothiazole, 2-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14486593.png)
